N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C12H8ClN3OS2 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H8ClN3OS2/c1-6-9(15-11(13)18-6)10(17)16-12-14-7-4-2-3-5-8(7)19-12/h2-5H,1H3,(H,14,16,17) |
InChI Key |
ICTFCPLDCQOAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves coupling 2-aminobenzothiazole with 2-chloro-5-methylthiazole-4-carboxylic acid using carbodiimide reagents. Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) are typically employed to activate the carboxylic acid group, facilitating nucleophilic attack by the benzothiazole amine .
Procedure :
-
Activation : 2-Chloro-5-methylthiazole-4-carboxylic acid (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C, stirred for 30 minutes.
-
Coupling : 2-Aminobenzothiazole (1 equiv) is introduced, and the reaction proceeds at room temperature for 12–18 hours.
-
Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and purified via silica gel chromatography.
Optimization Insights :
-
Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency.
Table 1: Key Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0°C → 25°C | |
| Reaction Time | 12–18 hours | |
| Solvent | DCM or DMF | |
| Catalyst | EDC/HOBt |
Acid Chloride Intermediate Route
This two-step method converts 2-chloro-5-methylthiazole-4-carboxylic acid to its acid chloride before amide bond formation, improving electrophilicity .
Procedure :
-
Chlorination : The carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 3 equiv) under reflux (70°C, 2 hours). Excess SOCl₂ is removed under vacuum.
-
Amidation : The crude acid chloride is reacted with 2-aminobenzothiazole (1.05 equiv) in tetrahydrofuran (THF) at 0°C, followed by stirring at 25°C for 6 hours .
Advantages :
Challenges :
-
Moisture-sensitive intermediates require strict anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling reaction, reducing time from hours to minutes. A study demonstrated a 40% reduction in reaction duration with comparable yields .
Procedure :
-
Reagents : Equimolar 2-aminobenzothiazole and 2-chloro-5-methylthiazole-4-carboxylic acid are mixed in DMF.
-
Conditions : Microwave irradiation at 100°C, 150 W, 20 minutes.
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 20 minutes | 12 hours |
| Yield | 72% | 68% |
| Energy Consumption | 0.5 kWh | 2.1 kWh |
Diazotization and Nucleophilic Substitution
A patent outlines a route via diazonium salt intermediates, enabling functional group interconversion on the thiazole ring.
Steps :
-
Diazotization : 2-Amino-5-methylthiazole (1 equiv) is treated with NaNO₂ (1.1 equiv) in concentrated HCl at 0–5°C.
-
Chlorination : The diazonium salt is reacted with CuCl₂ (1.5 equiv) in HCl, yielding 2-chloro-5-methylthiazole.
-
Carboxamide Formation : The chlorothiazole is hydrolyzed to the carboxylic acid, followed by amide coupling .
Yield : 65–70% over three steps.
One-Pot Multicomponent Reaction
A scalable one-pot method condenses benzothiazole-2-amine, chloroacetic acid, and methyl isocyanide in a single vessel .
Procedure :
-
Reaction : Benzothiazole-2-amine (1 equiv), chloroacetic acid (1.2 equiv), and methyl isocyanide (1.1 equiv) are heated at 80°C in ethanol for 8 hours.
-
Mechanism : In situ formation of thiazole-4-carboxylic acid precedes amide bond formation.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Carbodiimide Coupling | 68–75% | 12–18 hrs | High | $$ |
| Acid Chloride Route | 80–85% | 8 hrs | Moderate | $$$ |
| Microwave-Assisted | 72% | 20 min | High | $$ |
| Diazotization | 65–70% | 24 hrs | Low | $$$$ |
| One-Pot Synthesis | 60–65% | 8 hrs | High | $ |
Critical Reaction Parameters
-
Solvent Polarity : Polar solvents (DMF, DCM) stabilize transition states in coupling reactions .
-
Temperature Control : Exothermic reactions (e.g., acid chloride formation) require cooling to prevent side reactions .
-
Catalyst Loading : Excess EDC (>1.2 equiv) leads to O-acylisourea byproducts, reducing yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the functional groups on the benzothiazole or thiazole rings.
Scientific Research Applications
Antibacterial Activity
The compound has been synthesized and evaluated for its antibacterial properties. Derivatives of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide have shown effective activity against various Gram-positive and Gram-negative bacterial strains. For instance, studies indicate that certain derivatives exhibit notable inhibition against Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | 8 | 10 | E. coli |
| 8 | 9 | S. aureus | |
| 8 | 8 | B. subtilis | |
| 8 | 7 | S. epidermidis |
The mechanism of action is primarily through the inhibition of bacterial cell division by targeting enzymes crucial for folate synthesis, akin to established sulfonamide drugs .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. Research indicates that benzothiazole derivatives can act as potent antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Anticancer Mechanism
A study demonstrated that derivatives similar to N-(1,3-benzothiazol-2-yl)-2-chloroacetamide inhibited the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The binding to the colchicine site on tubulin was identified as a key mechanism for this activity .
Optical Materials
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivatives have been explored in material science as optical materials. Structural studies have indicated their potential use in developing advanced optical devices due to their unique electronic properties and stability under various conditions.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivatives. Modifications to the benzothiazole ring and substitutions on the thiazole moiety can significantly influence their antimicrobial and anticancer activities.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in pyridine substitution | Alters selectivity towards different bacterial strains |
| Isoxazole ring modifications | Potentially enhances anticancer activity |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Structural Difference: Replaces the benzothiazole group with an isoxazole ring. Synthesis: Prepared via coupling of isoxazole carboxylates with thiazol-2-amine derivatives, analogous to carboxamide bond formation in the target compound.
N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides ():
- Structural Difference : Features a pyridinyl group instead of benzothiazole.
- Synthesis : Utilizes ethyl 2-bromoacetoacetate and nitriles to form thiazole intermediates, followed by amine coupling—similar to methods applicable to the target compound.
- Implications : The pyridinyl group introduces basicity, enhancing solubility but possibly reducing membrane permeability relative to the lipophilic benzothiazole .
- Triazole-Benzothiazole Hybrids (): Example: 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles (). Structural Difference: Integrates triazole and benzothiazole moieties via amino linkages. Activity: Demonstrated potent antibacterial activity against S. aureus and M. tuberculosis, with 6-fluoro and 6-methyl benzothiazole substituents enhancing efficacy .
Table 1: Comparative Analysis of Key Compounds
*LogP values estimated via fragment-based methods.
- Bioactivity : Triazole-benzothiazole hybrids () exhibit strong Gram-positive antibacterial activity, suggesting that the benzothiazole moiety is critical for target engagement. The target compound’s thiazole substituents may further modulate selectivity .
Challenges and Opportunities
- Structural Optimization : The 2-chloro group in the target compound may improve metabolic stability but could introduce toxicity risks, as seen in halogenated analogs ().
- Unmet Potential: Unlike triazole-benzothiazole hybrids (), the target compound lacks published biological data, necessitating empirical validation of its activity.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H7ClN2O1S2
- Molecular Weight : 252.75 g/mol
The presence of both benzothiazole and thiazole rings contributes to its biological properties, particularly in terms of enzyme inhibition and interaction with cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 14.34 | Induction of ROS and apoptosis |
| A549 | 15.43 | Inhibition of tubulin polymerization |
| KB-V1 | 20.00 | Disruption of cell cycle progression |
These findings suggest that the compound may induce cytotoxic effects through mechanisms involving reactive oxygen species (ROS) generation and interference with microtubule dynamics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study, it exhibited significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.2 |
These results indicate that the compound is more potent than standard antibiotics like oxytetracycline .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Pathways : It can modulate various signaling pathways that are crucial for cell growth and apoptosis.
- ROS Generation : Increased levels of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells.
Study on Anticancer Properties
In a recent study published in Scientific Reports, researchers evaluated the anticancer effects of various thiazole derivatives, including this compound. The study revealed that this compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 range comparable to established chemotherapeutics .
Study on Antimicrobial Activity
A comprehensive evaluation conducted by researchers at a prominent university assessed the antimicrobial efficacy of several thiazole derivatives against clinical isolates of bacteria. The findings indicated that this compound exhibited superior activity against resistant strains compared to traditional antibiotics .
Q & A
Q. What are the common synthetic routes for N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions. A key method includes reacting 2-amino-5-methyl-1,3-thiazole derivatives with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) to form intermediate acetamides . Subsequent coupling with 1,3-benzothiazol-2-amine derivatives under reflux in polar aprotic solvents (e.g., DMF) yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from ethanol-DMF mixtures .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopic Analysis : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons in benzothiazole at δ 7.2–8.5 ppm) .
- Elemental Analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, confirming the thiazole-benzothiazole carboxamide backbone .
Q. What initial biological screening assays are used to evaluate its activity?
- Anticancer Activity : Testing against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase activity) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (100 K) minimizes thermal motion artifacts .
- Structure Refinement : SHELXL refines positional and displacement parameters, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between amide groups).
- Validation : R-factor (<5%) and electron density maps confirm absence of disorder .
Q. What strategies address contradictory bioactivity data across different assays?
- Purity Verification : Re-analyze compound purity via HPLC or elemental analysis to rule out impurities .
- Assay Optimization : Adjust cell line selection (e.g., hypoxia vs. normoxia) or enzyme concentrations to mimic physiological conditions .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinity discrepancies to targets like EGFR or tubulin .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
- Substituent Variation : Modify the benzothiazole (e.g., electron-withdrawing groups at C-5) or thiazole (e.g., chloro to fluoro substitution) to assess potency shifts .
- Bioisosteric Replacement : Replace the thiazole ring with 1,3,4-thiadiazole and compare IC₅₀ values .
- Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical hydrogen-bonding or hydrophobic features .
Q. What in silico methods predict the compound’s biological targets?
- Molecular Docking : Use Schrödinger Suite or GOLD to model interactions with kinases (e.g., CDK2) or antimicrobial targets (e.g., DNA gyrase) .
- QSAR Modeling : CoMFA/CoMSIA correlates electronic (HOMO/LUMO) and steric descriptors with activity .
- MD Simulations : AMBER or GROMACS simulate binding stability over 100 ns trajectories .
Data Analysis and Optimization
Q. How is reaction yield optimized during scale-up synthesis?
- Solvent Selection : Replace dioxane with THF to enhance solubility of intermediates .
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling steps .
- Microwave Assistance : Reduce reaction time from 24h to 2h while maintaining >90% yield .
Q. How do crystallographic data resolve discrepancies in NMR assignments?
- Tautomerism Analysis : X-ray data confirm the dominant keto-enol form in the solid state, resolving ambiguous NMR peaks .
- Dynamic Effects : Variable-temperature NMR (-40°C to 25°C) correlates with crystallographic torsion angles to explain rotameric equilibria .
Ethical and Compliance Considerations
Q. What protocols ensure compliance with non-therapeutic research guidelines?
- Documentation : Maintain detailed logs of synthesis, characterization, and bioassay data for regulatory audits .
- Safety : Adopt fume hood protocols for handling chloroacetyl chloride (toxic) and DMF (teratogenic) .
- Ethical Use : Restrict applications to in vitro studies; avoid in vivo testing without institutional approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
